Methyl 3-(6-amino-9h-purin-9-yl)propanoate
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Overview
Description
Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves the reaction of 6-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the purine ring.
Reduction: Amine derivatives with varying degrees of substitution.
Substitution: 3-(6-amino-9H-purin-9-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(6-amino-9H-purin-9-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-amino-9H-purin-9-yl)propanoate involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymatic activity, particularly those enzymes involved in nucleotide metabolism. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Aminopurine: A derivative of adenine with similar structural features.
Uniqueness
Methyl 3-(6-amino-9H-purin-9-yl)propanoate is unique due to its ester functional group, which imparts different chemical properties compared to other purine derivatives. This ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H11N5O2 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
methyl 3-(6-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C9H11N5O2/c1-16-6(15)2-3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
WEKDUZGYGCHJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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